rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis
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Overview
Description
rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis is a chiral compound that exists as a racemic mixture, meaning it contains equal amounts of two enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis typically involves the reaction of a suitable piperidine derivative with propylating agents under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the specific synthetic route chosen. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols or amines.
Scientific Research Applications
rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,3R)-2-benzylpyrrolidin-3-ol hydrochloride, cis
- rac-(2R,3R)-2-Cyclopropyl-3-methoxypyrrolidine hydrochloride, cis
Uniqueness
rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis is unique due to its specific chiral configuration and the presence of a propyl group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific research and industrial applications.
Properties
CAS No. |
2763584-82-1 |
---|---|
Molecular Formula |
C8H18ClNO |
Molecular Weight |
179.7 |
Purity |
95 |
Origin of Product |
United States |
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